Triethoxy-2-thienylsilane

Organic Photovoltaics Hybrid Electronics Charge Transfer Dynamics

Triethoxy-2-thienylsilane (CAS 17984-89-3) is an organosilicon compound with the molecular formula C₁₀H₁₈O₃SSi and a molecular weight of 246.40 g/mol. It is characterized by a thiophene ring attached to a silicon atom that is further bonded to three hydrolyzable ethoxy groups.

Molecular Formula C10H18O3SSi
Molecular Weight 246.4 g/mol
CAS No. 17984-89-3
Cat. No. B101817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxy-2-thienylsilane
CAS17984-89-3
Molecular FormulaC10H18O3SSi
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CS1)(OCC)OCC
InChIInChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3
InChIKeyZRQAIBMAFLMIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethoxy-2-thienylsilane (CAS 17984-89-3): A Bifunctional Silane Coupling Agent for Organic Electronics and Cross-Coupling Applications


Triethoxy-2-thienylsilane (CAS 17984-89-3) is an organosilicon compound with the molecular formula C₁₀H₁₈O₃SSi and a molecular weight of 246.40 g/mol [1]. It is characterized by a thiophene ring attached to a silicon atom that is further bonded to three hydrolyzable ethoxy groups [1]. This bifunctional architecture enables its dual role as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions and as a covalent linker between organic semiconductors (e.g., polythiophenes) and metal oxide surfaces (e.g., TiO₂, ITO) in hybrid electronic devices [2].

Triethoxy-2-thienylsilane (CAS 17984-89-3): Why Substituting with Alternative Silane Coupling Agents Compromises Device Performance


Generic substitution of Triethoxy-2-thienylsilane with other silane coupling agents (e.g., phenyl-, alkyl-, or mercapto-silanes) is not viable in applications requiring electronic conjugation at the organic-inorganic interface [1]. The thiophene moiety in Triethoxy-2-thienylsilane is not merely a structural variant; it provides a π-conjugated bridge that facilitates exciton migration and charge transfer between organic semiconductors and metal oxide acceptors [1]. Silanes lacking this π-conjugated functionality (e.g., linoleic acid-capped systems) result in negligible charge transfer, as evidenced by photoluminescence quenching studies [1]. Furthermore, while phenyl silanes offer aromaticity, they exhibit poor hydrolytic stability in aqueous or hydroalcoholic solutions, restricting processing options [2]. Therefore, procurement based solely on general silane class membership, without considering the functional role of the thiophene ring, leads to a demonstrable loss in electronic performance and process flexibility.

Triethoxy-2-thienylsilane (CAS 17984-89-3): Quantified Performance Differentiation in Device Fabrication and Cross-Coupling Selectivity


Enabling Ultrafast Charge Transfer in P3HT-TiO₂ Nanorod Composites: A 0.75 ps Timescale

When used as a covalent linker between poly(3-hexylthiophene) (P3HT) and TiO₂ nanorods, Triethoxy-2-thienylsilane (TETS) enables ultrafast charge transfer from the polymer to the metal oxide. This was quantitatively evidenced by photoluminescence (PL) quenching and femtosecond transient absorption spectroscopy, which measured a charge transfer decay timescale of 0.75 picoseconds (ps) [1]. In contrast, a physically mixed P3HT/linoleic acid-capped TiO₂ nanorod sample, lacking the covalent TETS linkage, exhibited no PL quenching and its emission spectra overlapped perfectly with pristine P3HT, indicating a complete absence of charge transfer [1].

Organic Photovoltaics Hybrid Electronics Charge Transfer Dynamics

Inducing Conformational Disorder for Enhanced Exciton Dynamics: A Larger Stokes Shift and Blue-Shifted Absorbance

In the same chemically linked P3HT-Si-nr-TiO₂ composite, the use of Triethoxy-2-thienylsilane as a linker induced a distinct conformational change in the P3HT polymer. Spectroscopic analysis revealed a blue shift in absorbance and photoluminescence (PL) spectra, a larger Stokes shift, and a structureless PL spectrum compared to pristine P3HT and physically mixed samples [1]. These features indicate that the P3HT adopts a more coil-like conformation with increased torsional disorder when covalently anchored via TETS [1]. This conformational change was corroborated by femtosecond measurements showing a longer decay time and higher amplitude for torsional relaxation processes [1].

Polymer Morphology Exciton Dynamics Spectroscopic Analysis

A Viable Alternative to Stille and Suzuki Couplings: Lower Toxicity and Enhanced Stability Profile

As a silicon-based nucleophile, Triethoxy-2-thienylsilane (TETS) participates in Pd-catalyzed cross-coupling reactions, offering a distinct advantage over widely used Stille (organotin) and Suzuki (organoboron) coupling protocols . According to its technical datasheet, TETS-based couplings are a 'viable alternative to the popular Stille and Suzuki coupling reactions mainly due to the formation of nontoxic byproducts and stability to many reaction conditions' . While organotin reagents (Stille) are known for their toxicity and organoboron reagents (Suzuki) can be sensitive to certain functional groups, organosilanes like TETS present a more benign and robust profile [1].

Palladium Catalysis Cross-Coupling Reactions Green Chemistry

Comparative Physical Properties: Density and Refractive Index Differentiation from Common Silanes

The physical properties of Triethoxy-2-thienylsilane (TETS) differ markedly from those of commonly used, structurally simpler silanes such as triethoxy(octyl)silane, triethoxy(ethyl)silane, and triethoxy(vinyl)silane . TETS exhibits a density of 1.049 g/mL at 25 °C and a refractive index (n20/D) of 1.4670 . In contrast, triethoxy(octyl)silane has a significantly lower density of 0.877 g/mL, while triethoxy(vinyl)silane has a higher density of 1.262 g/mL . Its refractive index is also distinct, lying between that of triethoxy(ethyl)silane (n20/D 1.359) and triethoxy(vinyl)silane (n20/D 1.510) .

Material Characterization Quality Control Formulation

Triethoxy-2-thienylsilane (CAS 17984-89-3): Validated Application Scenarios for R&D and Pilot-Scale Use


Fabrication of Covalently Linked Organic-Inorganic Hybrid Photovoltaics

In the development of hybrid photovoltaic devices, Triethoxy-2-thienylsilane (TETS) is employed to create a covalent bond between an organic semiconductor, such as poly(3-hexylthiophene) (P3HT), and a metal oxide electron acceptor, such as TiO₂ nanorods [1]. This application is justified by direct evidence showing that the TETS linker enables ultrafast charge transfer (0.75 ps) and induces a favorable conformational disorder in the polymer, both of which are essential for exciton dissociation and are absent in physically mixed systems [1]. The hydrolyzable ethoxy groups of TETS condense with surface hydroxyls on the metal oxide, while the thiophene moiety integrates into the polymer network via electrochemical or chemical polymerization, creating a robust and electronically coupled interface [1].

Surface Functionalization of Transparent Conductive Oxides (e.g., ITO) for Enhanced Electrochromic Device Stability

Indium tin oxide (ITO) electrodes are modified with Triethoxy-2-thienylsilane (TETS) to covalently anchor electrochromic polythiophene films [1]. The TETS layer acts as an adhesion promoter and electronic bridge. The resulting covalently bonded polythiophene-ITO electrode (PT-ITO) has been shown to exhibit excellent electrochemical performance, stability, and electrochromic properties [1]. This scenario leverages the compound's bifunctional nature: the silane group binds to the ITO surface, while the thiophene group serves as a polymerization anchor, preventing delamination and ensuring long-term cycling stability that cannot be achieved with physisorbed films [1].

Synthesis of Complex Molecules via Pd-Catalyzed Cross-Coupling with Reduced Toxicity Profile

In medicinal chemistry and fine chemical synthesis, Triethoxy-2-thienylsilane (TETS) is used as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds [1]. This application scenario is particularly advantageous when aiming to avoid the toxic organotin byproducts associated with Stille couplings or when seeking alternative reactivity to organoboron reagents used in Suzuki couplings [1]. The use of TETS aligns with the development of more environmentally sustainable synthetic routes, as it is noted for its stability to various reaction conditions and the formation of nontoxic byproducts [1].

Quality Control and Formulation: Verification of Compound Identity and Purity

Procurement and analytical laboratories can use the well-defined physical properties of Triethoxy-2-thienylsilane (TETS) for routine quality control [1]. The density (1.049 g/mL at 25 °C) and refractive index (n20/D 1.4670) serve as quick, quantitative checks to verify the identity and purity of incoming material, differentiating it from other common triethoxysilanes (e.g., octyl, ethyl, vinyl) that have significantly different values [1]. This ensures that the correct reagent is used in critical synthetic or device fabrication steps, preventing costly errors due to misidentification or substitution with an incorrect silane.

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